molecular formula C9H14N2O3S B13985970 Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- CAS No. 401573-40-8

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-

Katalognummer: B13985970
CAS-Nummer: 401573-40-8
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: NMNMQHZIKFLARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with an aminomethyl and a methoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- typically involves the reaction of 4-(aminomethyl)-2-methoxyphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methanesulfonamide group is known to interact with amino acid residues in the active sites of enzymes, inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]- is unique due to the presence of both an aminomethyl and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

401573-40-8

Molekularformel

C9H14N2O3S

Molekulargewicht

230.29 g/mol

IUPAC-Name

N-[4-(aminomethyl)-2-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-14-9-5-7(6-10)3-4-8(9)11-15(2,12)13/h3-5,11H,6,10H2,1-2H3

InChI-Schlüssel

NMNMQHZIKFLARR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CN)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.